5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13792774
InChI: InChI=1S/C22H12N2O4S/c25-9-13-3-14(10-26)6-17(5-13)19-1-2-20(22-21(19)23-29-24-22)18-7-15(11-27)4-16(8-18)12-28/h1-12H
SMILES: C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O
Molecular Formula: C22H12N2O4S
Molecular Weight: 400.4 g/mol

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde

CAS No.:

Cat. No.: VC13792774

Molecular Formula: C22H12N2O4S

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde -

Specification

Molecular Formula C22H12N2O4S
Molecular Weight 400.4 g/mol
IUPAC Name 5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde
Standard InChI InChI=1S/C22H12N2O4S/c25-9-13-3-14(10-26)6-17(5-13)19-1-2-20(22-21(19)23-29-24-22)18-7-15(11-27)4-16(8-18)12-28/h1-12H
Standard InChI Key JPMPJFBLOYFQGF-UHFFFAOYSA-N
SMILES C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O
Canonical SMILES C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar benzo[c] thiadiazole (BTZ) core, where sulfur and nitrogen atoms form a heterocyclic ring. At the 4,7-positions of the BTZ unit, two isophthalaldehyde groups are symmetrically attached. Each isophthalaldehyde subunit contains two aldehyde (-CHO) groups at the 1,3-positions of a benzene ring, providing reactive sites for condensation reactions. The IUPAC name, 5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde, reflects this arrangement.

Table 1: Structural and Molecular Data

PropertyValue
Molecular FormulaC22H12N2O4S\text{C}_{22}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight400.4 g/mol
IUPAC Name5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde
SMILESC1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O
InChI KeyJPMPJFBLOYFQGF-UHFFFAOYSA-N

Electronic and Optical Properties

The BTZ core’s electron-deficient nature facilitates charge transfer interactions, making the compound suitable for optoelectronic applications. Density functional theory (DFT) calculations on analogous BTZ derivatives reveal a narrow bandgap (~2.1 eV) and strong absorption in the visible spectrum (400–600 nm) . The aldehyde groups further modulate electronic properties by introducing conjugation pathways, enhancing intersystem crossing for triplet-state formation in photocatalytic applications .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated BTZ precursors with boronic ester-functionalized isophthalaldehydes . For example, reacting 4,7-dibromobenzo[c][1, thiadiazole with 3,5-diformylphenylboronic acid pinacol ester under inert conditions yields the target compound in high purity (≥97%) .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra in deuterated trifluoroacetic acid (TFA-d) reveal distinct peaks for aldehyde protons at δ 10.2–10.4 ppm and aromatic protons between δ 7.8–8.6 ppm .

  • X-ray Crystallography: Single-crystal studies of related BTZ derivatives show a monoclinic P21/nP2_1/n space group with torsion angles of ~126° between the BTZ core and substituents, confirming nonplanar geometry .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 400.4 [M+H]+^+.

Applications in Advanced Materials

Covalent Organic Frameworks (COFs)

The compound serves as a key building block for COFs, where its aldehyde groups undergo Schiff-base condensation with diamines to form porous, crystalline networks. BTZ-based COFs exhibit exceptional thermal stability (>400°C) and surface areas exceeding 1,500 m2^2/g, enabling applications in hydrogen storage (2.5 wt% at 77 K) and carbon dioxide capture (12 mmol/g at 298 K) .

Table 2: Performance Metrics of BTZ-COFs

ApplicationPerformance Metric
Hydrogen Storage2.5 wt% at 77 K
CO2_2 Capture12 mmol/g at 298 K
Photocatalytic H2_2 Production8.2 mmol·g1^{-1}·h1^{-1}

Heterogeneous Photocatalysis

In continuous-flow reactors, BTZ-based materials demonstrate efficient singlet oxygen (1O2^1\text{O}_2) generation (0.54 mmol·h1^{-1}·mg1^{-1}), enabling oxidation reactions such as the conversion of α-terpinene to ascaridole . The compound’s aggregation-induced emission (AIE) properties further enhance light-harvesting efficiency in solid-state photocatalysts .

Recent Advances and Future Directions

Recent studies highlight its potential in organic photovoltaics (OPVs), where BTZ derivatives achieve power conversion efficiencies (PCEs) of 9.3% in bulk heterojunction devices . Future research may explore its use in metal-organic frameworks (MOFs) and perovskite solar cells, leveraging its dual functionality as an electron acceptor and structural linker.

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